2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a chloro-substituted phenyl ring and an isoindole-dione moiety, which contribute to its distinctive chemical behavior.
Mechanism of Action
Target of Action
Compounds like this often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .
Mode of Action
The compound might interact with its target through various types of chemical bonds, such as ionic or covalent bonds, or through intermolecular forces like hydrogen bonds or van der Waals forces .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. For example, the compound’s solubility could affect its absorption and distribution, while its chemical structure could affect how it’s metabolized and excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, it could lead to decreased production of the enzyme’s product, which could have various downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride, which facilitates the formation of the isoindole-dione structure.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chloro or bromo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted isoindole-dione derivatives, which can have different functional groups attached to the phenyl ring or the isoindole moiety.
Scientific Research Applications
2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxybenzoic acid: A precursor in the synthesis of the target compound.
Phthalic anhydride: Another precursor used in the synthesis process.
N-(5-chloro-2-hydroxyphenyl)acetamide: A structurally related compound with different functional groups.
Uniqueness
2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole-dione structure, which imparts specific chemical and biological properties not found in its precursors or related compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-8-5-6-12(17)11(7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMPZSSDUJUWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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